molecular formula C19H19ClN4O B6477317 3-(2-chlorophenyl)-1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea CAS No. 2640974-70-3

3-(2-chlorophenyl)-1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea

Cat. No. B6477317
CAS RN: 2640974-70-3
M. Wt: 354.8 g/mol
InChI Key: NLEAZCZBYCYUQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of pyrazole, which is a heterocyclic compound with a nitrogen-based hetero-aromatic ring structure . Pyrazoles and their derivatives have been the focus of many studies due to their confirmed biological and pharmacological activities .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves the condensation of hydrazine hydrate with various functionalized aldehydes . This synthetic approach provides a new and efficient tool for constructing novel heterocycles on newly synthesized substituted α,β-unsaturated carbonyl compounds .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a nitrogen-based hetero-aromatic ring structure . The exact structure of “3-(2-chlorophenyl)-1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea” is not available in the sources I found.

Scientific Research Applications

Fungicide Activity

Pyraclostrobin is primarily recognized as a fungicide . It effectively controls major plant pathogens, including Septoria tritici, Puccinia spp., and Pyrenophora teres. Its mode of action involves inhibiting mitochondrial cytochrome-bc1 complexes in fungi, disrupting their energy production and growth . This property makes it valuable for protecting crops and preventing yield losses due to fungal infections.

Strobilurin Antifungal Agent

Pyraclostrobin belongs to the class of strobilurin antifungal agents . These compounds inhibit fungal respiration by targeting the electron transport chain. Their effectiveness against various fungal species has made them valuable tools in disease management .

Synthetic Applications

Researchers have explored the synthesis of pyraclostrobin derivatives. For instance, one study investigated the condensation of β-naphthol, aldehyde, and 1H-pyrazol-5(4H)-one using ammonium acetate as a catalyst. This approach led to the formation of 4-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]-3-methyl-1H-pyrazol-5-ol derivatives . Such synthetic pathways expand the compound’s applicability.

Environmental Impact

While pyraclostrobin serves as an effective fungicide, it’s essential to consider its potential environmental impact. As a xenobiotic, it is foreign to living organisms and may have unintended effects on ecosystems. Responsible use and risk assessment are crucial to minimize any adverse consequences .

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary depending on their specific structure and functional groups . For example, some pyrazoline derivatives have been found to inhibit acetylcholinesterase (AchE), an enzyme that hydrolyzes acetylcholine in the cholinergic nervous system .

Future Directions

The future directions for research on pyrazole derivatives could include further exploration of their biological and pharmacological activities . Additionally, the development of more efficient synthesis methods could also be a focus .

properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O/c1-24-18(11-13-22-24)15-8-6-14(7-9-15)10-12-21-19(25)23-17-5-3-2-4-16(17)20/h2-9,11,13H,10,12H2,1H3,(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEAZCZBYCYUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorophenyl)-1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.